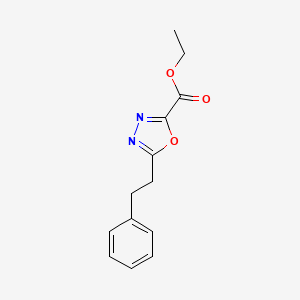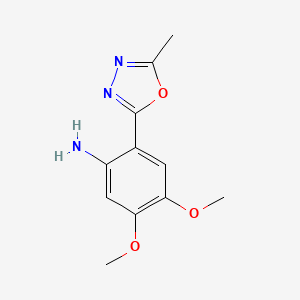![molecular formula C12H15NO3 B7817068 N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide](/img/structure/B7817068.png)
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to an oxopropyl acetamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide typically involves the reaction of 4-hydroxybenzyl alcohol with acetic anhydride to form an intermediate, which is then reacted with an appropriate amine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as:
Purification: Crystallization or recrystallization to obtain a pure product.
Drying: Removal of solvents and moisture to yield the final dry compound.
化学反応の分析
Types of Reactions
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group may interact with enzymes or receptors, leading to modulation of biological processes. The oxopropyl acetamide structure may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-hydroxybenzyl)acetamide: Similar structure but lacks the oxopropyl group.
4-hydroxybenzyl alcohol: Similar structure but lacks the acetamide group.
4-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the acetamide group.
Uniqueness
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is unique due to the presence of both the hydroxybenzyl and oxopropyl acetamide groups, which may confer distinct chemical and biological properties
特性
IUPAC Name |
N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12(13-9(2)15)7-10-3-5-11(16)6-4-10/h3-6,12,16H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKSMJDPOCNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-amine](/img/structure/B7816992.png)


![7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B7817009.png)
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817016.png)
![Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7817017.png)


![2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B7817041.png)




